N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition
Compounds with pyrrole derivatives, similar to the core structure of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, have been studied for their potential as enzyme inhibitors. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase, indicating the potential of pyrrole derivatives in enzyme modulation (Rooney et al., 1983).
Histone Deacetylase Inhibition
Another research area involves the synthesis of compounds like 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, which are part of a new class of synthetic histone deacetylase inhibitors. These compounds, due to their pyrrole and amide groups, suggest the potential use of similar structures in epigenetic modulation and cancer therapy (Mai et al., 2004).
Materials Science Applications
Chemosensors
The hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, which share functional group similarities with the compound , have been synthesized for the naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. This highlights the potential application of such compounds in the development of colorimetric chemosensors for metal ion detection (Aysha et al., 2021).
Electron Transport Layers in Solar Cells
N-substituted poly(bis-pyrrole) films, which could be structurally related to the compound of interest, have been investigated for their electrochromic and ion receptor properties, making them suitable candidates as electron transport layers in solar cells. This application demonstrates the versatility of pyrrole derivatives in electronic and photonic devices (Mert et al., 2013).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-9-5-7-12(19)13(20)10-17-15(21)16(22)18-11-6-3-4-8-14(11)23-2/h3-9,13,20H,10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZREICMINCFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.